![molecular formula C16H17ClN2S B14217948 2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide CAS No. 823195-49-9](/img/structure/B14217948.png)
2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide is an organic compound that belongs to the class of aromatic amines and thioamides This compound is characterized by the presence of an amino group, a chloro substituent, and a thioamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of a thioamide source such as thiourea to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The amino and thioamide groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzamide
- 4-Isopropyl-N-phenylbenzamide
- 2-Amino-5-chloro-N-phenylbenzamide
Uniqueness
2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide is unique due to the presence of both an amino group and a thioamide group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
823195-49-9 |
|---|---|
Molecular Formula |
C16H17ClN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-amino-5-chloro-N-(4-propan-2-ylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H17ClN2S/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(17)5-8-15(14)18/h3-10H,18H2,1-2H3,(H,19,20) |
InChI Key |
KQJXAIXJBXPTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



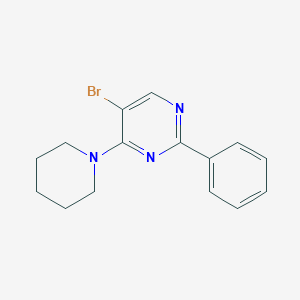
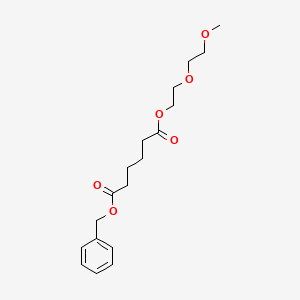
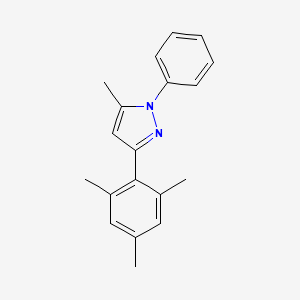


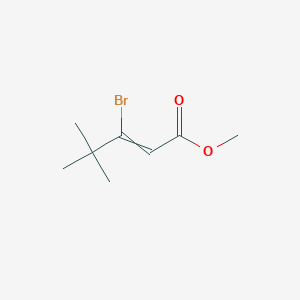
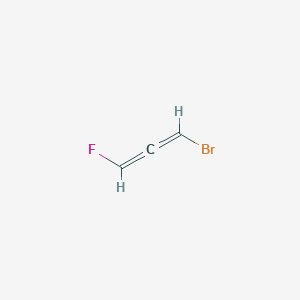

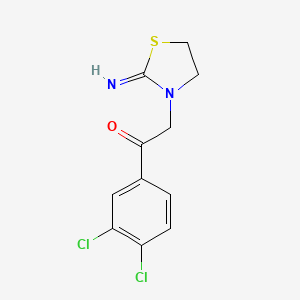
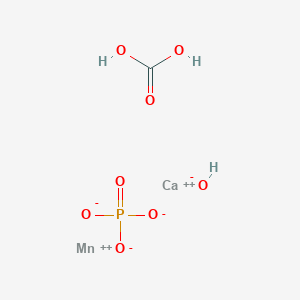
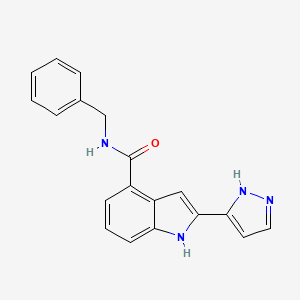
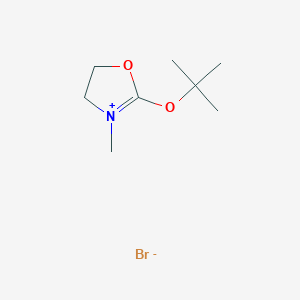
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
